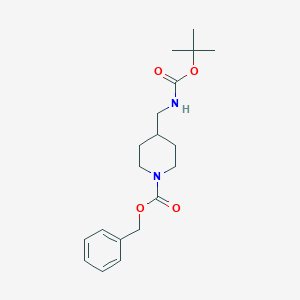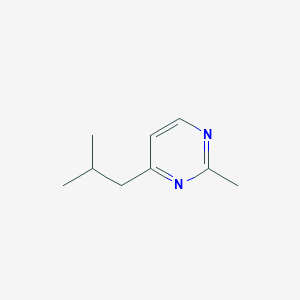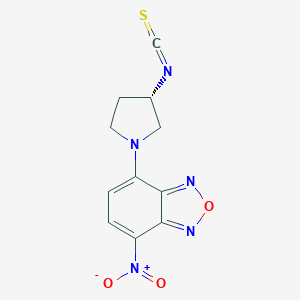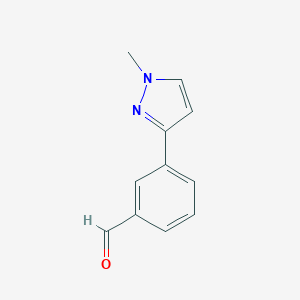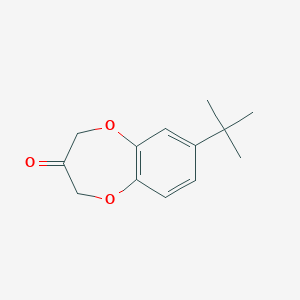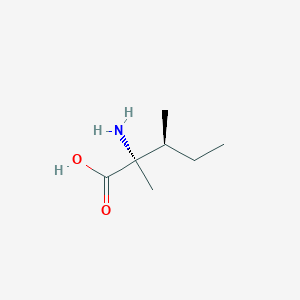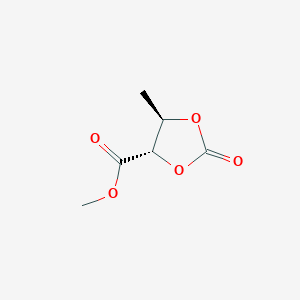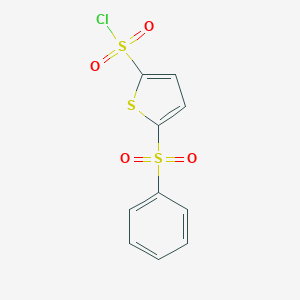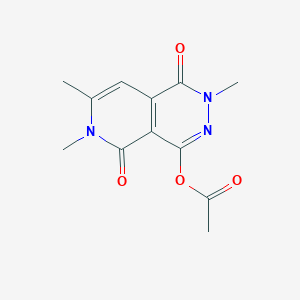
Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl- is a chemical compound that has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and oxidative stress, which can contribute to the development of various diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl- has a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. The compound has also been shown to have antitumor properties, and may be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl- is that it has been shown to have a high level of stability in various laboratory conditions. This makes it a useful compound for use in experiments. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl-. One area of interest is in the development of new drugs based on the compound. It may also be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action and potential applications of the compound.
Métodos De Síntesis
The synthesis of Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl- involves a series of chemical reactions. The starting material is 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethylpyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, which is then reacted with various reagents to produce the final product. The synthesis method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl- has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
164071-31-2 |
|---|---|
Nombre del producto |
Pyrido(3,4-d)pyridazine-1,5-dione, 2,6-dihydro-4-(acetyloxy)-2,6,7-trimethyl- |
Fórmula molecular |
C12H13N3O4 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
(2,6,7-trimethyl-1,5-dioxopyrido[3,4-d]pyridazin-4-yl) acetate |
InChI |
InChI=1S/C12H13N3O4/c1-6-5-8-9(12(18)14(6)3)10(19-7(2)16)13-15(4)11(8)17/h5H,1-4H3 |
Clave InChI |
MIYPXMRQKRCNAD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=NN(C2=O)C)OC(=O)C)C(=O)N1C |
SMILES canónico |
CC1=CC2=C(C(=NN(C2=O)C)OC(=O)C)C(=O)N1C |
Otros números CAS |
164071-31-2 |
Sinónimos |
(4,8,9-trimethyl-5,10-dioxo-3,4,9-triazabicyclo[4.4.0]deca-2,7,11-trie n-2-yl) acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



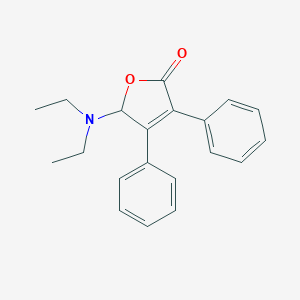
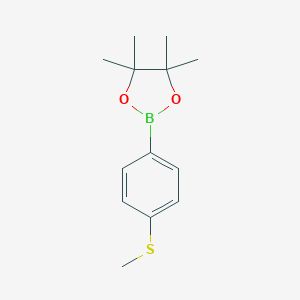
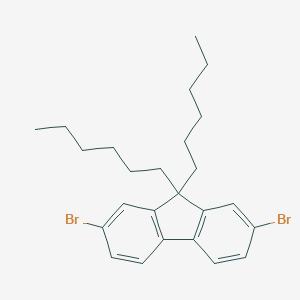
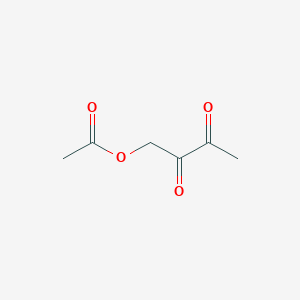
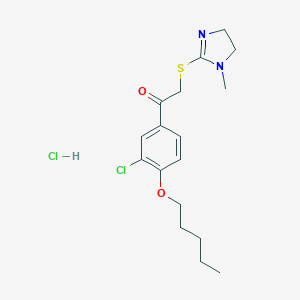
![Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester](/img/structure/B71212.png)
